molecular formula C14H18N2O2S2 B2418269 N-(4-(dimethylamino)phenethyl)thiophene-2-sulfonamide CAS No. 952981-69-0

N-(4-(dimethylamino)phenethyl)thiophene-2-sulfonamide

Cat. No.: B2418269
CAS No.: 952981-69-0
M. Wt: 310.43
InChI Key: KPEQLLNYHWGXLT-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)phenethyl)thiophene-2-sulfonamide is an organic compound with the molecular formula C14H18N2O2S2 and a molecular weight of 310.43. This compound features a thiophene ring, a sulfonamide group, and a dimethylamino group, making it a unique and versatile molecule in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)phenethyl)thiophene-2-sulfonamide typically involves the condensation of thiophene derivatives with sulfonamide precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The reaction conditions often include the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)phenethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(4-(dimethylamino)phenethyl)thiophene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.

    Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)phenethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.

Uniqueness

N-(4-(dimethylamino)phenethyl)thiophene-2-sulfonamide is unique due to its combination of a thiophene ring, a sulfonamide group, and a dimethylamino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S2/c1-16(2)13-7-5-12(6-8-13)9-10-15-20(17,18)14-4-3-11-19-14/h3-8,11,15H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPEQLLNYHWGXLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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